molecular formula C18H21N3O4 B1411116 Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate CAS No. 1992986-10-3

Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate

Cat. No.: B1411116
CAS No.: 1992986-10-3
M. Wt: 343.4 g/mol
InChI Key: HNLCKCFIZMIRIQ-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, a common organic compound used in the synthesis of many pharmaceuticals, and pyrrole, a heterocyclic aromatic organic compound. It also contains a nitro group, which is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyrrole ring (a five-membered ring with two nitrogen atoms), and a nitro group (NO2) attached to the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the pyrrole ring, which is electron-rich. This could make the compound susceptible to various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting its solubility in various solvents .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Properties : The research by Sundaresan et al. (2010) explored the structural properties of a related molecule, noting the conformation of its pyrrolidine ring and the disorder in one of the phenyl rings and ethyl carboxylate group (Sundaresan et al., 2010).

  • Synthesis Methods : Milosevic et al. (2015) discussed microwave-assisted synthesis methods relevant to compounds with a piperidine structure, providing insights into efficient synthesis techniques (Milosevic et al., 2015).

Pharmacological and Biological Applications

  • Antituberculosis Activity : Jeankumar et al. (2013) synthesized and evaluated a series of compounds including a piperidinyl-thiazole-carboxylate for their antituberculosis activity and cytotoxicity, providing a potential application in medicinal chemistry (Jeankumar et al., 2013).

  • Complex Formation for Metal Ions : Research by Prakash et al. (2014) on a related piperazine derivative and its complexes with Ni(II), Zn(II), and Cd(II) provides insight into potential applications in metal ion binding and sensing (Prakash et al., 2014).

Chemical Reactivity and Properties

  • Reactivity and Synthesis : Black et al. (2000) investigated the reactivity of mono- and diester-substituted pyrrolines, which could inform the synthesis and manipulation of related compounds (Black et al., 2000).

  • Aldehyde Formation : Wang et al. (2017) described the synthesis of a compound with a piperidinyl-pyrrole structure, which is relevant for the development of anticancer drugs (Wang et al., 2017).

  • Unusual Chemical Reactions : Pelkey et al. (1996) reported on an abnormal reaction leading to a pyrrolo[2,3-b]indole ring system, showcasing unexpected reactivity patterns that could be relevant for novel synthesis pathways (Pelkey et al., 1996).

  • Synthesis of Heterocyclic Compounds : Bialy and Gouda (2011) demonstrated the use of cyanoacetamide in the synthesis of new benzothiophenes, illustrating the versatility of pyrrole derivatives in heterocyclic chemistry (Bialy & Gouda, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives are used in pharmaceuticals, and their mechanisms of action can vary widely. Similarly, pyrrole derivatives are found in many biologically active compounds .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural components, it could be of interest in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

ethyl 1-(4-nitro-2-pyrrol-1-ylphenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-25-18(22)14-7-11-20(12-8-14)16-6-5-15(21(23)24)13-17(16)19-9-3-4-10-19/h3-6,9-10,13-14H,2,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLCKCFIZMIRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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